rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis
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Overview
Description
rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis is an intriguing compound known for its complex structure and potential applications in various scientific fields. Its unique configuration, featuring both a pyrazole ring and an oxolane ring, gives it distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Pyrazole Ring: : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Oxolane Ring: : The pyrazole intermediate can be further reacted with an appropriate oxirane under acidic or basic conditions to open the oxirane ring, forming the oxolane ring.
Industrial Production Methods
Industrial production often involves optimizing these synthetic routes to increase yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : Can convert the alcohol group to a carbonyl group.
Reduction: : Can reduce the pyrazole ring to form a dihydropyrazole derivative.
Substitution: : Various substituents can be introduced at different positions on the pyrazole or oxolane rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Sodium borohydride, Lithium aluminum hydride.
Substitution reagents: : Halogenating agents, nitrating agents.
Major Products
Oxidation: : Ketones or aldehydes.
Reduction: : Dihydropyrazoles.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various modifications, making it a versatile intermediate.
Biology
Medicine
Medicinally, it can be investigated for potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry
In industry, its derivatives might find applications in materials science, particularly in the creation of novel polymers or as catalysts in various chemical reactions.
Mechanism of Action
The mechanism by which rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis exerts its effects depends on its specific applications. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxolane and pyrazole rings allow for multiple modes of interaction with biological molecules, potentially influencing various biochemical pathways.
Comparison with Similar Compounds
Unique Features
The combination of the pyrazole and oxolane rings in rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis gives it distinct chemical properties that are not commonly found in other compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-ylmethanol: : Lacks the oxolane ring, thus has different chemical properties.
5-Methyloxolan-2-yl derivatives: : Without the pyrazole ring, these compounds have different reactivity and applications.
Properties
IUPAC Name |
[1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-3-4-9(14-7)10-8(6-13)5-12(2)11-10/h5,7,9,13H,3-4,6H2,1-2H3/t7-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPYXAOZQZSOAU-VXNVDRBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C2=NN(C=C2CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C2=NN(C=C2CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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